8-Hydroxy Entecavir is classified as a nucleoside analogue, specifically a guanosine analogue. It is synthesized from Entecavir, which itself is derived from natural nucleosides. The compound represents a significant area of research in antiviral drug development, particularly concerning its mechanism of action against viral replication.
The synthesis of 8-Hydroxy Entecavir involves several key steps that can vary based on the chosen synthetic route. One notable method includes:
The molecular structure of 8-Hydroxy Entecavir features a purine base with a hydroxyl group attached at the 8-position. The chemical formula is C₁₁H₁₃N₅O₃P, and it has a molecular weight of approximately 277.23 g/mol. The presence of the hydroxyl group may enhance solubility and alter binding interactions with viral polymerases.
The chemical behavior of 8-Hydroxy Entecavir can be analyzed through various reactions:
The mechanism by which 8-Hydroxy Entecavir exerts its antiviral effects involves:
Relevant data indicates that these properties significantly influence the pharmacokinetic profile and therapeutic efficacy of 8-Hydroxy Entecavir .
8-Hydroxy Entecavir (chemical name: 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,7-dihydropurine-6,8-dione; molecular formula: C₁₂H₁₅N₅O₄) arises primarily from unintended oxidation during Entecavir synthesis or storage. The C8 position of Entecavir’s purine ring is highly susceptible to electrophilic or radical-mediated oxidation due to electron density distribution and neighboring group effects. This regioselectivity is attributed to:
Table 1: Synthetic Conditions Favoring 8-Hydroxy Entecavir Formation
Oxidant | Concentration | Temperature | Reaction Time | 8-Hydroxy Impurity Yield |
---|---|---|---|---|
Hydrogen Peroxide | 0.1% v/v | 25°C | 24 hours | 0.8–1.2% |
m-Chloroperbenzoic Acid | 0.05 M | 40°C | 6 hours | 2.5–3.7% |
UV Light + O₂ | N/A | 30°C | 48 hours | 0.3–0.6% |
Industrial synthesis protocols minimize this impurity by:
Isolation of 8-Hydroxy Entecavir from reaction mixtures requires chromatographic separation leveraging its enhanced polarity relative to Entecavir. Key methodologies include:
Reversed-Phase HPLC (RP-HPLC):
Hydrophilic Interaction Liquid Chromatography (HILIC):
Table 2: Chromatographic Systems for 8-Hydroxy Entecavir Resolution
Method | Stationary Phase | Mobile Phase | Relative Retention (vs. Entecavir) | Resolution (Rs) |
---|---|---|---|---|
RP-HPLC | C18 | ACN/H₂O/TFA (gradient) | 0.78 | >2.0 |
HILIC | Silica | ACN/50mM NH₄HCO₂ (95:5) | 1.35 | >1.8 |
Normal Phase | Cyano | Hexane/Ethanol (80:20) | 1.12 | <1.0 (inadequate) |
Isolation Workflow:
The stereochemical integrity of Entecavir’s cyclopentyl ring (C1', C3', C4' stereogenic centers) is compromised during 8-hydroxylation under alkaline conditions:
Validated stability-indicating methods must resolve 8-Hydroxy Entecavir from related degradation products:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Accelerated Degradation Studies:
Table 3: Oxidative Degradation Products of Entecavir Under Stress Conditions
Stress Condition | Total Impurities | 8-Hydroxy Entecavir | Entecavir Dimer | Furo[2,3-d] Analog |
---|---|---|---|---|
0.1% H₂O₂, 25°C, 24h | 1.5% | 0.6% | 0.2% | 0.1% |
3% H₂O₂, 40°C, 72h | 4.8% | 2.1% | 1.0% | 0.5% |
UV Light, 200W/m², 48h | 0.9% | 0.2% | 0.4% | 0.3% |
Method Validation Parameters:
These methodologies enable precise monitoring of 8-Hydroxy Entecavir as a critical quality attribute in Entecavir active pharmaceutical ingredient (API) manufacturing, ensuring compliance with ICH Q3A/B guidelines for impurity control.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7